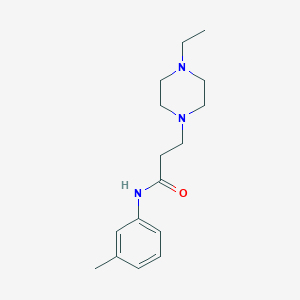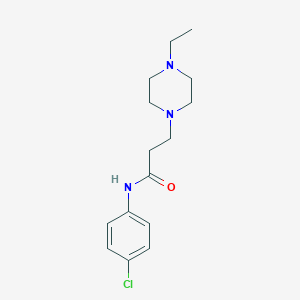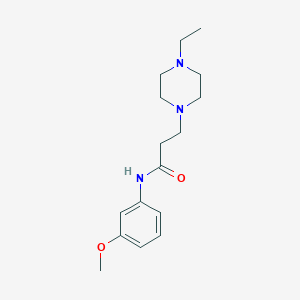![molecular formula C25H23N3O4 B248623 N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MAPKAPK2 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of MAPKAPK2, a protein kinase that plays a crucial role in various cellular processes, including inflammation, stress response, and cell proliferation.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to suppress tumor growth and metastasis by inhibiting the activation of cancer-promoting signaling pathways. In inflammatory disorders, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In neurodegenerative diseases, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to protect neurons from oxidative stress and apoptosis, which are the key pathological mechanisms underlying these diseases.
Wirkmechanismus
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor exerts its pharmacological effects by selectively inhibiting the activity of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, a downstream effector of the p38 MAPK signaling pathway. N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide plays a crucial role in various cellular processes, including stress response, inflammation, and cell proliferation. By inhibiting the activity of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease condition and the experimental model used. In cancer, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiotherapy. In inflammatory disorders, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment and activation of immune cells, and alleviate tissue damage. In neurodegenerative diseases, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been shown to protect neurons from oxidative stress and apoptosis, promote neurogenesis and synaptogenesis, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has several advantages for lab experiments, including its high potency, selectivity, and specificity for N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. However, there are also some limitations to its use, including its low solubility in water and its potential cytotoxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the reproducibility and reliability of the results.
Zukünftige Richtungen
There are several future directions for the research and development of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor. Firstly, further studies are needed to elucidate the precise molecular mechanisms underlying its pharmacological effects, which will facilitate the rational design of more potent and selective inhibitors. Secondly, the therapeutic potential of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored. Thirdly, the development of novel drug delivery systems and formulations may improve the solubility and bioavailability of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor, thereby enhancing its therapeutic efficacy. Lastly, the preclinical and clinical studies of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor should be conducted to evaluate its safety and efficacy in humans, which will pave the way for its eventual clinical application.
Conclusion:
In conclusion, N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor is a promising chemical compound that has shown great potential for the treatment of various diseases. Its potent inhibitory activity against N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, a key signaling molecule in various cellular processes, makes it an attractive target for drug development. Further research is needed to fully understand its pharmacological effects and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor involves the reaction of 2-methoxyaniline with 4-bromo-2-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-pyrrolidinecarboxylic acid and phenyl isocyanate. The final product is obtained through purification by column chromatography and recrystallization. The yield of the synthesis process is typically around 40-50%.
Eigenschaften
Produktname |
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C25H23N3O4 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-22-14-8-7-13-21(22)27-25(31)19-11-5-6-12-20(19)26-24(30)17-15-23(29)28(16-17)18-9-3-2-4-10-18/h2-14,17H,15-16H2,1H3,(H,26,30)(H,27,31) |
InChI-Schlüssel |
JJUKQTIASWHTIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
methanone](/img/structure/B248577.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)

![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)